Enzymatic Potency Against TbPTR1: TbPTR1 Inhibitor 1 (Compound 5d) vs. Reference Compound 1b
TbPTR1 inhibitor 1 (compound 5d) exhibits an IC50 value of <0.1 nM against TbPTR1, representing an apparent picomolar inhibition profile [1]. In direct head-to-head comparison within the same experimental system, the reference compound 1b—a previously characterized pteridine-based TbPTR1 inhibitor—demonstrated an IC50 of 50 nM against TbPTR1 [2]. The potency improvement represents at least a 500-fold enhancement in target engagement, with compound 5d approaching the tight-binding limit of the assay system, such that accurate IC50 values could not be precisely determined [1]. This potency level qualifies compound 5d among the most potent TbPTR1 inhibitors reported to date, with activity exceeding that of cycloguanil derivatives (IC50 range: 186-692 nM) by approximately 1,860- to 6,920-fold [3].
| Evidence Dimension | In vitro enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 < 0.1 nM |
| Comparator Or Baseline | Compound 1b: IC50 = 50 nM |
| Quantified Difference | >500-fold improvement (IC50 < 0.1 nM vs. 50 nM) |
| Conditions | TbPTR1 enzymatic assay; dose-response curves; tight-binding limit approached for compound 5d |
Why This Matters
This >500-fold potency differential translates directly to reduced compound consumption in enzymatic assays, enabling more cost-effective high-throughput screening and minimizing potential off-target effects from high-concentration inhibitor exposure.
- [1] Pöhner I, Quotadamo A, Panecka-Hofman J, Luciani R, Santucci M, Linciano P, Landi G, Di Pisa F, Dello Iacono L, Pozzi C, Mangani S, Costi MP. Multitarget, Selective Compound Design Yields Potent Inhibitors of a Kinetoplastid Pteridine Reductase 1. J Med Chem. 2022 Jun 8;65(13):9011-9033. (Table S1; Figure 8) View Source
- [2] Pöhner I, et al. J Med Chem. 2022;65(13):9011-9033. (N10 series vs 1b comparison; 1b IC50 TbPTR1 = 50 nM; N10 series IC50 TbPTR1 <0.1-90 nM) View Source
- [3] Landi G, Linciano P, Tassone G, Costi MP, Mangani S, Pozzi C. Structural Insights into the Development of Cycloguanil Derivatives as Trypanosoma brucei Pteridine-Reductase-1 Inhibitors. ACS Infect Dis. 2019. (cycloguanil derivatives IC50: 692 and 186 nM) View Source
